N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to show various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical processes .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which might influence its absorption and distribution.
Action Environment
The compound’s predicted melting point is 245 °c (decomp), and its boiling point is 122 °c (press: 3 torr) , which might suggest its stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The resulting intermediate is then reacted with ethyl 6-hydroxypyrimidine-4-carboxylate under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 6-hydroxypyrimidine-4-carboxamide
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-5-9(2)17(16-8)4-3-13-12(19)10-6-11(18)15-7-14-10/h5-7H,3-4H2,1-2H3,(H,13,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNBUQOYBZENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=O)NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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